molecular formula C7H10O2 B13012510 Ethyl bicyclo[1.1.0]butane-1-carboxylate CAS No. 29820-55-1

Ethyl bicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B13012510
CAS No.: 29820-55-1
M. Wt: 126.15 g/mol
InChI Key: FGTIQKGKVZKRJL-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[1.1.0]butane Chemistry

The journey into the chemistry of bicyclo[1.1.0]butanes began not with the parent hydrocarbon, but with one of its derivatives. In a landmark 1959 paper, Kenneth B. Wiberg and Richard P. Ciula reported the first-ever synthesis of a bicyclo[1.1.0]butane system. rsc.orgchemrxiv.orgchinesechemsoc.orgacs.org They successfully prepared Ethyl bicyclo[1.1.0]butane-1-carboxylate by treating ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide. rsc.org

This pioneering work was a critical first step, establishing a viable, if challenging, route to this highly strained scaffold. chinesechemsoc.org A few years later, in 1963, the synthesis of the unsubstituted parent bicyclo[1.1.0]butane was achieved, further opening the door to studying the fundamental properties of this unique structural motif. rsc.orgacs.org Another early method, demonstrated by Srinivasan in 1963, showed that the parent BCB could be formed, albeit as a minor product, from the photolysis of 1,3-butadiene (B125203). rsc.org These initial syntheses, summarized in the table below, laid the groundwork for decades of research into the reactions and applications of this fascinating class of molecules.

Year Compound Method Researchers
1959This compoundDehydrohalogenation of ethyl 3-bromocyclobutane-1-carboxylateWiberg and Ciula rsc.orgchemrxiv.org
1963Bicyclo[1.1.0]butane (parent)Intramolecular Wurtz coupling of 1-bromo-3-chlorocyclobutaneWiberg and coworkers rsc.orgwikipedia.org
1963Bicyclo[1.1.0]butane (parent)Photolysis of 1,3-butadieneSrinivasan rsc.org

Significance of Highly Strained Ring Systems in Modern Organic Synthesis and Theoretical Chemistry

Highly strained ring systems like bicyclo[1.1.0]butane are far more than mere chemical curiosities; they are powerful tools in modern organic synthesis. rsc.org The immense potential energy stored within their distorted bonds can be harnessed to drive chemical reactions, a concept central to "strain-release" chemistry. rsc.orgnumberanalytics.com This reactivity allows for the construction of complex molecular architectures that would be difficult to assemble through other means. researchgate.net Reactions involving strained rings, such as ring-opening polymerizations and cycloadditions, are often highly exergonic due to the release of this strain energy. wikipedia.orgpharmacy180.com

From a theoretical standpoint, these molecules challenge fundamental models of chemical bonding and structure. numberanalytics.comnumberanalytics.com Studying their properties provides crucial data for refining quantum mechanical calculations and molecular mechanics models that predict molecular stability and reactivity. numberanalytics.com Furthermore, the unique three-dimensional shapes of strained systems are of increasing interest in medicinal chemistry, where sp³-rich scaffolds are sought as bioisosteres for flat, aromatic rings in drug design, a concept often termed "escaping flatland". rsc.orgnih.gov

Structural Peculiarities and Unique Electronic Features of Bicyclo[1.1.0]butane Frameworks

The bicyclo[1.1.0]butane skeleton is defined by its extreme structural distortions. The molecule consists of two fused cyclopropane (B1198618) rings, forced into a distinctive "butterfly" geometry. rsc.org This arrangement results in a high degree of ring strain, estimated to be around 64-66 kcal/mol (approximately 267 kJ/mol), which is greater than the sum of two individual cyclopropane rings. rsc.orgwikipedia.orgnih.gov

The most fascinating feature is the central C1–C3 bond. While formally a sigma (σ) bond, it exhibits significant p-orbital or "olefin-like" character. rsc.orgacs.org This is a direct consequence of the severe bond angle distortion. Ab initio SCF calculations have indicated that this central bond is nearly pure p-character. acs.org This unique electronic nature means the bond can react with both electrophiles and nucleophiles, and participate in pericyclic, transition-metal-mediated, and radical reactions. rsc.orgnih.govresearchgate.net The bridgehead C–H bonds also have unusual properties, showing more s-character than typical sp³ C–H bonds, which results in higher acidity. rsc.orgacs.org

Experimental and theoretical studies have provided precise measurements of its geometry, as detailed in the table below.

Parameter Value Source
Strain Energy~64 kcal/mol (267 kJ/mol) rsc.org
Interflap Dihedral Angle121°40' to 123° rsc.orgwikipedia.orgaip.org
C1–C3 Bridgehead Bond Length~1.50 Å rsc.orgaip.org
C-C Side Bond Length~1.50 Å rsc.orgaip.org
Bridgehead C-H Bond AcidityIncreased s-character, more acidic rsc.orgacs.org

Rationale for Investigating this compound as a Model System and Synthetic Intermediate

This compound holds a special place in organic chemistry primarily because it was the first member of the bicyclo[1.1.0]butane family to be synthesized. rsc.orgchemrxiv.org This historical precedence makes it the archetypal model system for this class of compounds. Its synthesis demonstrated that despite immense strain, the bicyclobutane core could be constructed in a laboratory setting.

The presence of the ethyl carboxylate group is also highly significant. This functional group provides a chemical handle for further transformations, allowing early researchers to explore the reactivity of the strained nucleus. The ester can be hydrolyzed, reduced, or converted into other functional groups, providing pathways to a variety of other substituted bicyclobutanes. This versatility makes it a valuable synthetic intermediate, not just a theoretical curiosity. Its study provided the initial insights into the chemical behavior of the strained central bond, paving the way for the development of the broader field of bicyclobutane chemistry. chinesechemsoc.org

Overview of Key Research Avenues Explored for this compound

Research involving this compound and its analogs has generally followed the key reactivity patterns established for the bicyclo[1.1.0]butane core. The primary focus has been on reactions that leverage the high strain energy of the central C1-C3 bond.

Key research avenues include:

Strain-Release Reactions: The central bond can be cleaved by a wide array of reagents. This includes reactions with electrophiles, nucleophiles, radicals, and transition metals. rsc.orgresearchgate.net For ester-substituted derivatives like the title compound, the electron-withdrawing nature of the carbonyl group influences the reactivity and regioselectivity of these additions.

Cycloaddition Reactions: The olefin-like character of the central bond allows bicyclo[1.1.0]butanes to participate in various cycloaddition reactions. nih.govresearchgate.net Visible-light-mediated triplet sensitization can induce cycloadditions with electron-deficient bicyclo[1.1.0]butanes. nih.gov More recent research has explored photocatalytic oxidative activation to achieve formal [2σ+2π] cycloadditions with alkenes and aldehydes. diva-portal.orgacs.org

Use as a Synthetic Building Block: The ability to open the strained ring in a controlled manner makes bicyclo[1.1.0]butanes valuable precursors for synthesizing substituted cyclobutanes and other sp³-rich scaffolds. nih.govrsc.org The functional handle provided by the ethyl ester group on the title compound is crucial for integrating this strained motif into larger, more complex molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl bicyclo[1.1.0]butane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-9-6(8)7-3-5(7)4-7/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTIQKGKVZKRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511862
Record name Ethyl bicyclo[1.1.0]butane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29820-55-1
Record name Ethyl bicyclo[1.1.0]butane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidating Reaction Pathways and Mechanisms of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate

Ring-Opening Reactions of the Strained Bicyclo[1.1.0]butane Core

The release of strain energy is a powerful thermodynamic driving force for the reactions of ethyl bicyclo[1.1.0]butane-1-carboxylate. This section explores the diverse mechanisms through which the bicyclo[1.1.0]butane core undergoes ring-opening, including thermal, photochemical, acid-catalyzed, nucleophilic, radical, and metal-catalyzed pathways.

Thermal and Photochemical Ring-Opening Mechanisms

Thermal and photochemical stimuli provide the requisite energy to surmount the activation barrier for the scission of the strained central C1-C3 bond in bicyclo[1.1.0]butanes. While specific studies on the thermal and photochemical ring-opening of this compound are not extensively detailed, general principles of BCB reactivity are applicable.

Photochemical methods have proven effective in activating the BCB core. For instance, energy transfer photocatalysis facilitates the cycloaddition of BCBs with alkenes, yielding bridged bicyclic structures. researchgate.net A prominent photochemical strategy involves photoredox catalysis, which promotes the single-electron oxidation of BCBs to form highly reactive radical cations. nih.govacs.org This approach has been successfully employed in [2π + 2σ] cycloaddition reactions with a broad spectrum of alkenes, including those that are not activated. nih.govacs.org

Acid-Catalyzed and Electrophilic Ring-Opening Transformations

The strained σ-bonds of the bicyclo[1.1.0]butane skeleton in this compound exhibit reactivity analogous to π-systems, rendering them susceptible to electrophilic attack by acids. nih.govchinesechemsoc.org Both Brønsted and Lewis acids are effective catalysts for the ring-opening of the BCB core.

Brønsted acids can induce the isomerization of BCBs to cyclobutenes or mediate (3+2) and (3+3) cycloaddition reactions. chinesechemsoc.org For example, the chiral Brønsted acid N-triflyl phosphoramide (B1221513) has been utilized for the enantioselective isomerization of various BCB derivatives to produce enantioenriched cyclobutenes. chinesechemsoc.org Additionally, Brønsted acids have been employed in asymmetric (3+3) cycloaddition reactions of BCBs with substrates like indolyl methanol (B129727) derivatives. chinesechemsoc.org The mechanistic and stereochemical aspects of general acid-catalyzed additions to the BCB framework have also been a subject of study. nih.gov

Lewis acids have also been shown to be potent catalysts for BCB transformations. For example, Ga(OTf)₃ catalyzes the (3+2) cycloaddition between BCB esters or amides and N-aryl imines, affording highly substituted aza-bicyclo[2.1.1]hexanes. chinesechemsoc.org A silver-based Lewis acid has been found to catalyze the polar, strain-releasing ring-opening of BCBs with hydroxyarenes, leading to the formation of 1,1,3-trisubstituted cyclobutanes with high levels of chemo- and diastereoselectivity. dntb.gov.ua Furthermore, a relay catalytic system, combining a Lewis acid such as In(OTf)₃ with an iridium catalyst, has been developed for the asymmetric synthesis of aza-bicyclo[3.1.1]heptanes from BCB ketones. chinesechemsoc.org

Electrophilic attack on the BCB core is another significant class of ring-opening reactions. The bromination of BCB analogs, for example, is proposed to occur through a radical cation intermediate generated via single-electron oxidation. nih.govacs.org

Nucleophilic Ring-Opening and Functionalization

The considerable p-character of the central C-C bond in bicyclo[1.1.0]butanes makes them electrophilic and thus prone to nucleophilic attack. chinesechemsoc.org This reactivity underpins a variety of ring-opening functionalization reactions. The nucleophilic ring-opening can occur via either a stepwise or a concerted mechanism, which generates an enolate intermediate that can engage in subsequent reactions such as intramolecular cyclization. chinesechemsoc.org

A key example of this reactivity is the α-selective ring-opening of bicyclo[1.1.0]butyl boronic esters with nucleophiles, which offers a route to functionalized cyclobutanes. dntb.gov.ua The strategic application of nucleophiles in ring-opening reactions has been established as a valuable method for synthesizing diverse molecular frameworks from BCB precursors. nih.gov

Radical-Initiated Ring-Opening Processes

Radical-initiated reactions offer an alternative and powerful strategy for the functionalization of bicyclo[1.1.0]butanes. The strained C-C bonds of the BCB core are susceptible to addition by radical species, which initiates a ring-opening cascade and the formation of new carbon-carbon bonds. For instance, the radical addition to these strained σ-bonds has been leveraged for the stereocontrolled synthesis of cyclobutyl boronic esters. dntb.gov.ua

A significant advance in this domain is the application of photoredox catalysis to generate BCB radical cations through single-electron oxidation. nih.govacs.org These radical cation intermediates are highly reactive and can participate in a range of transformations, most notably [2π + 2σ] cycloaddition reactions with a wide variety of alkenes. nih.govacs.org This methodology is distinguished by its high regio- and diastereoselectivity. nih.govacs.org Detailed mechanistic investigations, complemented by DFT calculations, have provided insights into the physical nature and reactivity of these BCB radical cations. acs.org This method is so effective that even non-activated alkenes, which are typically challenging substrates, can be successfully employed in these cycloadditions. nih.govacs.org It is important to note, however, that side reactions, such as the dimerization of the BCB radical cation, can sometimes compete with the desired cycloaddition. nih.govacs.org

In a related process, a decarboxylative borylation reaction has been developed wherein N-hydroxyphthalimide esters of carboxylic acids, upon irradiation with blue LED light, generate boryl radicals that can subsequently react with BCBs. bris.ac.uk

Metal-Catalyzed Ring-Opening and Subsequent Functionalization

Transition metal catalysis has become an indispensable tool for the ring-opening and functionalization of bicyclo[1.1.0]butanes, providing access to unique reaction pathways and complex molecular scaffolds. dntb.gov.ua A range of metals, including palladium and iridium, have been effectively used to catalyze the transformations of the BCB core. chinesechemsoc.org

Chiral iridium catalysts have been successfully applied in the asymmetric ring-opening of BCBs. For example, an iridium/phosphoramidite ligand system can catalyze the reaction of in situ-generated BCB boronate complexes with allylic carbonates to yield enantioenriched trans-1,1,3-trisubstituted cyclobutanes. chinesechemsoc.org

Palladium catalysis has played a pivotal role in the development of novel transformations that proceed via the activation of the C-C bonds of bicyclo[1.1.0]butanes. A key strategy in this area is the carbopalladation of the strained C-C σ-bonds of BCB boronate complexes. dntb.gov.ua This approach has enabled the difunctionalization of these σ-bonds with various electrophiles, leading to the stereocontrolled synthesis of complex cyclobutane (B1203170) derivatives. dntb.gov.ua The stereochemical outcomes of these reactions have been rationalized through mechanistic studies. dntb.gov.ua

Furthermore, palladium-catalyzed σ-bond nucleopalladation has been reported as a viable method for the functionalization of BCBs. acs.orgresearchgate.net These palladium-catalyzed reactions underscore the potential of activating the strong C-C bonds of BCBs as a means to forge new chemical bonds and construct intricate molecular frameworks.

Data Tables

Table 1: Overview of Ring-Opening Reactions of this compound and Related Derivatives

Reaction Type Catalyst/Initiator Reactant(s) Product Type Ref.
Acid-Catalyzed Cycloaddition Ga(OTf)₃ N-aryl imines Aza-bicyclo[2.1.1]hexanes chinesechemsoc.org
Acid-Catalyzed Isomerization N-triflyl phosphoramide - Cyclobutenes chinesechemsoc.org
Acid-Catalyzed Ring-Opening Silver Lewis Acid Hydroxyarenes 1,1,3-trisubstituted cyclobutanes dntb.gov.ua
Radical Cycloaddition Photoredox Catalyst Alkenes Bicyclo[2.1.1]hexanes nih.govacs.org
Metal-Catalyzed Ring-Opening Iridium/L18 Allylic carbonates trans-1,1,3-trisubstituted cyclobutanes chinesechemsoc.org

Table 2: Selected Examples of Metal-Catalyzed Ring-Opening Reactions of BCB Derivatives

Catalyst System BCB Substrate Coupling Partner Product Yield (%) Enantiomeric Excess (%) Ref.
[Ir(cod)Cl]₂/L18 BCB boronate complex Racemic allylic carbonates Enantioenriched trans-1,1,3-trisubstituted cyclobutanes up to 86 up to 96 chinesechemsoc.org
Ga(OTf)₃ BCB esters/amides N-aryl imines Racemic aza-bicyclo[2.1.1]hexanes - - chinesechemsoc.org
Rhodium-Mediated Rearrangements and Cycloadditions

Rhodium(I) catalysts are particularly effective in promoting isomerizations and annulations of BCBs, often leading to the formation of complex heterocyclic scaffolds with high levels of stereo- and regiocontrol. nih.govacs.org The reaction pathways are highly dependent on the choice of phosphine (B1218219) ligands, which can direct the transformation towards different structural outcomes. nih.govresearchgate.net

Typically, the mechanism is proposed to initiate with the oxidative addition of the Rh(I) complex across the central C1-C3 bond of the bicyclobutane. nih.gov This step forms a rhodium-carbenoid species, which is a key reactive intermediate. nih.govnih.govacs.org In the presence of an intramolecularly tethered π-system, such as an N-allyl group, this carbenoid can be trapped before it undergoes other isomerization pathways. nih.gov

For instance, studies on N-allylated bicyclo[1.1.0]butylalkylamines have shown that Rh(I) catalysis can lead to cyclopropane-fused pyrrolidines or azepines. nih.govacs.org The selectivity is controlled by the ligand:

Triphenylphosphine (PPh₃) tends to favor the formation of pyrrolidine (B122466) rings. nih.gov

Bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) direct the reaction to selectively produce azepine rings. nih.govnih.gov

These transformations have also been extended to allylic ethers, yielding substituted furans and oxepanes. acs.org More complex, unprecedented bridged heterocycles can be synthesized through Rh(I)-catalyzed annulative rearrangements of BCB-linked dihydroquinolines and dihydropyridines. nih.govnih.govacs.org Computational DFT calculations support a mechanism involving the formation of rhodium carbenoid and metallocyclobutane intermediates. nih.govacs.org

Catalyst SystemSubstrate TypeMajor ProductReference
[Rh(CO)₂Cl]₂ / PPh₃N-allylated bicyclobutylalkylaminesCyclopropane-fused pyrrolidines nih.gov
[Rh(CO)₂Cl]₂ / dppeN-allylated bicyclobutylalkylaminesCyclopropane-fused azepines nih.gov
[Rh(CO)₂Cl]₂ / dppeBCB-linked dihydroquinolines1-methylene-5-azacyclopropa[cd]indene scaffolds nih.govacs.org
Rh₂(S-NTTL)₄2-diazo-5-arylpent-4-enoatesEnantioenriched 2-arylbicyclo[1.1.0]butane carboxylates rsc.org
Copper-Catalyzed Reactions with this compound

Copper catalysts offer alternative pathways for the functionalization of bicyclobutanes, distinct from those promoted by rhodium. One notable transformation is the reaction of BCBs with diazo compounds, catalyzed by copper salts like CuCN. rsc.orgrsc.org This reaction leads to the synthesis of substituted penta-1,4-dienes (skipped dienes) in good to excellent yields and with high diastereoselectivity. rsc.orgrsc.org

The proposed mechanism involves the initial formation of a copper carbene intermediate from the reaction of the copper catalyst with the diazo compound. rsc.org The bicyclobutane then reacts with this copper carbene species to generate the penta-1,4-diene product. rsc.org This method is compatible with a range of functional groups on both the BCB and diazo substrates and can be performed on a gram scale. rsc.orgrsc.org

Another significant copper-catalyzed reaction is the carbomagnesiation of cyclopropenyl carbinols, which serves as a key step in a diastereoselective strategy to synthesize stereodefined polysubstituted bicyclo[1.1.0]butanes. acs.org This process involves the diastereoselective carbocupration of cyclopropenes to form a cyclopropyl (B3062369) copper species, which can then undergo cyclization. acs.org

Catalyst SystemCo-reactantProduct TypeReference
CuCN / DCyPE·2HBF₄Diazo estersPenta-1,4-dienes rsc.org
Copper CatalystGrignard ReagentsCyclopropyl copper species (for BCB synthesis) acs.org
Other Transition Metal-Promoted Reactivity

Besides rhodium and copper, other transition metals, including palladium, nickel, and ruthenium, are also employed to harness the strain energy of bicyclobutanes for synthetic purposes.

Palladium: Palladium catalysis enables novel cycloaddition reactions. For example, Pd-catalyzed formal (4+3) cycloadditions of BCBs with 2-alkylidenetrimethylene carbonates have been developed to synthesize 2-oxabicyclo[4.1.1]octane derivatives. nih.govrsc.orgrsc.org This strategy is notable as it involves the activation of the cycloaddition partner rather than the BCB itself. nih.govrsc.org Furthermore, ligand-controlled, tunable cycloadditions between BCBs and vinyl oxiranes can yield either eight-membered ethers via a (5+3) cycloaddition or 2-oxabicyclo[3.1.1]heptanes through a hetero-[2σ+2σ] cycloaddition, demonstrating remarkable catalyst control over the reaction outcome. acs.orgacs.org

Nickel: Nickel(0) catalysts are known to promote the cleavage of the strained bonds in BCBs, leading to the formation of carbenoid intermediates. acs.org These intermediates can be trapped by olefins in a stereospecific manner. acs.orgacs.org Nickel-catalyzed reductive dimerization of bromocyclobutenes has also been developed, showcasing nickel's utility in forming C-C bonds with strained rings. nih.gov More recently, nickel catalysis has been applied to the cross-coupling of BCP radicals, generated via photoactive electron donor-acceptor complexes, with aryl bromides. nih.gov

Ruthenium: Ruthenium catalysts can merge the C-C bond cleavage of BCBs with remote C-H activation. nih.gov A single ruthenium(II) complex can catalyze a versatile 1,3-difunctionalization of BCBs with partners like 2-phenylpyridine (B120327) and ethyl-2-bromo-2,2-difluoroacetate to produce highly substituted cyclobutanes under mild conditions. nih.gov

Mechanistic Distinctions: Concerted vs. Stepwise Ring Opening Pathways

The ring-opening of this compound and its analogs is a key mechanistic step that can proceed through several distinct pathways, primarily categorized as concerted or stepwise. The operative mechanism is highly influenced by the method of activation (thermal, photochemical, or metal-catalyzed) and the nature of the substituents on the BCB scaffold.

In transition metal-catalyzed reactions , the pathway is rarely a simple concerted process. The reaction is generally initiated by the interaction of the metal center with the strained C-C bonds of the BCB. A common pathway involves the oxidative addition of the metal into the central C1-C3 bond, leading to a metallocyclobutane or a metal-carbenoid intermediate. nih.govacs.org This is inherently a stepwise process . DFT calculations for Rh(I)-catalyzed rearrangements provide evidence for this pathway, indicating the formation of Rh-carbenoid species and subsequent transformation into a metallacycle intermediate. acs.orgchemrxiv.org

Alternatively, some transformations are believed to proceed through radical intermediates . This is particularly relevant in photoredox catalysis or reactions involving single-electron transfer (SET). The single-electron oxidation of a BCB can generate a bicyclo[1.1.0]butyl radical cation . nih.govacs.org This radical cation can then undergo a stepwise cycloaddition with an alkene. nih.govacs.org Similarly, radical pathways have been proposed for certain thermal reactions. pitt.edu

Experimental and DFT studies of Alder-ene reactions of BCBs with cyclopropenes support an asynchronous concerted 'one step–two-stage' pathway . acs.org This suggests a middle ground where the bonds are broken and formed in a single kinetic step, but not in a perfectly synchronous manner.

In contrast, Lewis acid-catalyzed cycloadditions of BCBs can proceed via a concerted nucleophilic ring-opening mechanism, which is distinct from pathways involving discrete cationic or carbenoid intermediates. researchgate.net The choice between these pathways is a subtle interplay of electronics, sterics, and the specific catalytic system employed.

Cycloaddition Reactions Involving this compound

The inherent strain of bicyclobutanes makes them excellent partners in cycloaddition reactions, where the release of strain energy provides a strong thermodynamic driving force. They can participate in various modes of cycloaddition, reacting with a wide range of π-systems.

[1+2] Cycloadditions with Alkenes and Alkynes

While formal [1+2] cycloadditions where the BCB provides a single carbon atom are not the most common pathway, related transformations that achieve a similar structural outcome are well-documented. The most prevalent reaction of this type is the [2σ+2π] cycloaddition , where the central σ-bond of the bicyclobutane reacts with a two-atom π-system (an alkene or alkyne). nih.govacs.orgnih.gov This reaction formally adds the two bridgehead carbons of the BCB across the π-bond, leading to the formation of a bicyclo[2.1.1]hexane core.

This transformation can be initiated through various means:

Photocatalysis: Single-electron oxidative activation of BCBs using a photocatalyst generates a radical cation intermediate that undergoes a highly regio- and diastereoselective [2π+2σ] cycloaddition with alkenes. nih.govacs.org This method is remarkably broad in scope, accommodating non-activated, styrene-type, and heteroatom-substituted alkenes. nih.govacs.org

Energy Transfer: Sensitization of a BCB via energy transfer can also generate a reactive diradical intermediate, which is then trapped by an alkene in a stepwise cycloaddition to yield bicyclo[2.1.1]hexanes. nih.gov

Lewis Acid Catalysis: In the presence of Lewis acids, BCBs can react with ketenes in a formal (3+2)-cycloaddition to construct highly substituted bicyclo[2.1.1]hexan-2-ones. nih.gov While termed a (3+2) reaction, it results in the same bicyclo[2.1.1]hexane skeleton.

[1+3] and [1+4] Cycloadditions with Dienes and Other Substrates

Bicyclobutanes can also engage in higher-order cycloadditions, reacting with systems containing three or four atoms.

[1+3] Cycloadditions: These reactions are prominent with 1,3-dipoles. The reaction of BCBs with nitrones, for example, is considered a formal 1,3-dipolar cycloaddition that constructs bicyclo[3.1.1]heptane (BCHep) frameworks. nih.gov Lewis acid catalysis, using reagents like Sc(OTf)₃, facilitates the 1,3-dipolar cycloaddition of BCBs with isatogens (cyclic nitrones) to access tetracyclic 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.govchemrxiv.org The reaction scope extends to other cyclic and acyclic nitrones. nih.gov These reactions are often mechanistically described as (3+3) annulations. nih.gov

[1+4] Cycloadditions: The reaction of BCBs with 1,3-dienes to form bicyclo[4.1.1]octane derivatives is less developed but has been achieved. nih.gov A notable example is the palladium-catalyzed formal (4+3) cycloaddition of BCBs with 1,4-O/C dipole precursors generated from 2-alkylidenetrimethylene carbonates. nih.govrsc.orgrsc.org This provides access to functionalized 2-oxabicyclo[4.1.1]octanes, which contain the core bicyclo[4.1.1]octane skeleton that would result from a formal [1+4] cycloaddition. The intramolecular Diels-Alder reaction's complement, a two-step [1+4+1] procedure based on the cyclization of an ω-dienyl ketone, has also been reported for constructing bicyclic systems, highlighting creative approaches to these frameworks. nih.gov

Dipolar Cycloadditions with Nitrones and Azides

The strained central bond of bicyclo[1.1.0]butanes (BCBs), including this compound, enables their participation in formal dipolar cycloaddition reactions. These reactions provide efficient pathways to complex, three-dimensional scaffolds that are of significant interest as bioisosteres for substituted arenes in medicinal chemistry. chinesechemsoc.orgresearchgate.netnih.gov

With nitrones, bicyclo[1.1.0]butanes undergo a formal [4π+2σ] cycloaddition. nih.gov A notable example is the Europium(III) triflate (Eu(OTf)₃)-catalyzed reaction between BCBs and various nitrones, which yields multifunctionalized 2-oxa-3-azabicyclo[3.1.1]heptanes. nih.gov This process is significant as it represents a method for constructing bicyclo[3.1.1]heptanes decorated with multiple heteroatoms under mild conditions. nih.gov Computational studies suggest the mechanism involves a nucleophilic addition of the nitrone to the BCB, followed by an intramolecular cyclization. nih.gov The versatility of this reaction has been highlighted by its application in the synthesis of an analog of Rupatadine, an antihistamine drug. nih.gov

The development of asymmetric variants of these cycloadditions is crucial for accessing chiral molecules for drug discovery. nih.gov Enantioselective formal (3+3) cycloadditions of BCBs with nitrones have been achieved using chiral Lewis acid catalysts. nih.gov For instance, employing a chiral N,N'-dioxide ligand in conjunction with a scandium-Lewis acid catalyst has been explored. chinesechemsoc.org More successfully, copper(II) and zinc(II) catalytic systems with chiral ligands have enabled highly enantioselective (up to >99% ee) and diastereoselective syntheses of these heterocyclic frameworks. researchgate.netnih.govchemrxiv.org These reactions can assemble multiple stereocenters, including two congested quaternary carbons, in a single step. nih.gov

While cycloadditions with nitrones are well-documented, reactions with azides also leverage the strain of the BCB core. nih.gov The reactivity and regioselectivity in 1,3-dipolar cycloadditions of azides to strained alkenes and alkynes have been studied computationally, providing a framework for understanding their reactions with the olefin-like central bond of BCBs. nih.gov These reactions offer a pathway to nitrogen-containing bicyclic structures, further expanding the synthetic utility of this compound and its analogs.

Table 1: Examples of Dipolar Cycloadditions with this compound Analogs

Dipole Catalyst System Product Type Key Findings Reference
Nitrones Eu(OTf)₃ 2-Oxa-3-azabicyclo[3.1.1]heptanes Mild conditions, good functional group tolerance. nih.gov
Nitrones Chiral Zn(OTf)₂/Ligand Chiral Azabicyclo[2.1.1]hexanes High enantioselectivity (up to 96.5:3.5 er) via a concerted nucleophilic ring-opening. researchgate.net
Nitrones Chiral Cu(II)/Ligand Chiral 2-Oxa-3-azabicyclo[3.1.1]heptanes High yield (up to 99%) and enantioselectivity (up to 99% ee). chemrxiv.org
Nitrones Chiral Sc-Lewis Acid/N,N'-dioxide Chiral Hetero-bicyclo[3.1.1]heptanes Demonstrates feasibility of asymmetric catalysis, though ee can be moderate depending on substrate. chinesechemsoc.orgnih.gov
Azides (Thermal/Uncatalyzed) Triazoline Intermediates Reactivity driven by strain release; regioselectivity studied computationally. nih.gov

Influence of Strain Energy on Cycloaddition Reactivity and Regioselectivity

The remarkable reactivity of this compound in cycloadditions is fundamentally governed by its exceptionally high strain energy, estimated to be around 64 kcal/mol. diva-portal.orgnih.gov This strain, among the highest for any isolable organic compound, is concentrated in the central C1-C3 bond. diva-portal.orgrsc.org The unique geometry of the bicyclobutane core forces the orbitals of this central bond to have a high degree of p-character, making it behave like the π-bond of an alkene. rsc.orgrsc.org Consequently, BCBs are often described as "spring-loaded" molecules, where reactions are driven by the energetic favorability of cleaving this weak central bond. chinesechemsoc.orgrsc.org

This inherent strain is the primary driving force for cycloaddition reactions, as the release of this energy provides a powerful thermodynamic incentive for the transformation. chinesechemsoc.orgacs.org The reactivity of BCBs is so pronounced that it can overcome the energy barriers of reactions that are difficult with less strained systems. nih.gov Computational studies have shown that for reactions like the addition of dibenzylamine, the enhanced reactivity of bicyclo[1.1.0]butane over the less-strained bicyclo[2.1.0]pentane is primarily due to delocalization effects in the transition state, which are more significant than the strain release energy alone. nih.gov

The regioselectivity of cycloaddition reactions is a subtle interplay of both steric and electronic factors, influenced by the substituents on the bicyclobutane and the reacting partner. diva-portal.orgacs.org In photocatalytic [2σ+2π] cycloadditions with styrenes, for example, the regioselectivity can be divergent. acs.org For ester-substituted BCBs like the title compound, nucleophilic attack often occurs at the C3-position of the generated radical cation. diva-portal.orgacs.org However, changing the substitution pattern, such as replacing the ester with a ketone or adding a methyl group at the bridgehead, can completely switch the preferred site of attack to the C2 position. acs.org This switch is attributed to changes in the electrophilicity and spin density distribution in the radical cation intermediate. acs.orgrsc.org DFT calculations and mechanistic experiments, such as radical trapping, have been crucial in rationalizing these observed regiochemical outcomes, which can lead to selectivity ratios greater than 20:1. diva-portal.orgacs.org

Table 2: Factors Influencing Regioselectivity in BCB Cycloadditions

Factor Influence on Regioselectivity Example Reference
BCB Substituent Electron-withdrawing groups (esters, ketones) activate the BCB. The nature of the group (ester vs. ketone) alters the electronic properties of the radical cation intermediate, directing the attack. Ester-substituted BCBs can favor C3 attack, while ketone-substituted BCBs show more complex and sometimes complementary behavior. diva-portal.orgacs.org
Bridgehead Substituent A methyl group at the bridgehead can reverse regioselectivity, favoring C2 attack. A bridgehead methyl group on a BCB led to exclusive formation of the C2-regioisomer in a reaction with styrene. acs.org
Reaction Partner The electronics of the alkene or dipole partner dictate the nature of the interaction (nucleophilic or electrophilic attack). Reaction with electron-rich styrenes can proceed via different pathways than with electron-poor alkenes, influencing which regioisomer is formed. acs.org
Catalyst The catalyst can control which reaction pathway is dominant, thereby determining the major regioisomer. In hydrophosphination, a copper catalyst led to the α-adduct via a radical mechanism, while a different catalyst system could potentially favor the β-adduct. nih.gov

Functional Group Transformations of the Ester Moiety in this compound

Saponification and Hydrolysis to Bicyclo[1.1.0]butane-1-carboxylic Acid

The ethyl ester group of this compound can be readily converted to the corresponding carboxylic acid through hydrolysis. This transformation is typically achieved under basic conditions, a process known as saponification. A common laboratory procedure involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). For example, the hydrolysis can be effectively carried out using 2 M NaOH at 80°C for 12 hours to yield bicyclo[1.1.0]butane-1-carboxylic acid. The initial studies on the solvolysis of related bicyclobutane derivatives highlighted the delicate balance between reactions at the ester and cleavage of the strained central bond. acs.org Careful selection of reaction conditions, such as using a weak base, can suppress the hydration of the central bond and favor hydrolysis of the ester group via cleavage of the acyl-oxygen bond. acs.org

Transesterification Reactions for Analog Preparation

The preparation of different bicyclo[1.1.0]butane-1-carboxylate analogs can be achieved through transesterification. This process involves reacting the ethyl ester with a different alcohol in the presence of a catalyst. For instance, the conversion of a methyl ester to a tert-butyl ester has been documented. The reaction of mthis compound with potassium tert-butoxide in diethyl ether affords tert-butyl bicyclo[1.1.0]butane-1-carboxylate. rsc.org Similarly, evidence of transesterification has been observed where a benzyl (B1604629) ester on the bicyclobutane scaffold was converted to an ethyl ester when ethoxide was present as a byproduct in the reaction mixture. rsc.org These examples demonstrate the feasibility of modifying the ester group to access a variety of analogs for further synthetic applications or to tune the properties of the molecule.

Reduction to Primary Alcohol Derivatives

The ester functionality of this compound can be reduced to the corresponding primary alcohol, (bicyclo[1.1.0]butan-1-yl)methanol. This transformation is a standard procedure in organic synthesis, typically accomplished using powerful reducing agents capable of reducing esters. While specific literature detailing the reduction of the title compound is sparse, the reduction of related cyclopropenyl esters to cyclopropenyl alcohols, a key step in the synthesis of polysubstituted BCBs, is well-established and often employs reagents like lithium aluminum hydride (LiAlH₄). nih.govacs.org The resulting bridgehead alcohol is a valuable intermediate for further functionalization, such as in the generation of ketones via a semi-pinacol rearrangement. rsc.org

Amidation and Other Carboxyl Group Functionalizations

The carboxylate group serves as a versatile handle for a range of functional group interconversions, most notably the formation of amides. The synthesis of bicyclo[1.1.0]butane amides is of interest for their potential as covalent inhibitors in medicinal chemistry. acs.org These amides can be prepared from the corresponding carboxylic acid (obtained via hydrolysis of the ester) using standard amide coupling conditions, or in some cases, directly from the ester. rsc.org For instance, N,N-diisopropylbicyclo[1.1.0]butane-1-carboxamide has been synthesized from a 3-chlorocyclobutanecarboxamide precursor via intramolecular cyclization. rsc.org

Other functionalizations are also possible. The carboxylic acid can be activated, for example, by conversion to an acyl chloride, which is a highly reactive intermediate for forming amides and other esters. rsc.org Furthermore, the carboxylic acid can undergo a Curtius rearrangement to form a bridgehead amine, providing access to a different class of functionalized bicyclobutanes. nih.gov The ester itself can be converted to other acyl derivatives, such as Weinreb amides, which are excellent electrophiles for the controlled addition of organometallic reagents to form ketones. nih.gov

Table 3: Summary of Functional Group Transformations of the Ester Moiety

Transformation Reagents/Conditions Product Type Significance Reference
Saponification 2 M NaOH, 80°C, 12 h Bicyclo[1.1.0]butane-1-carboxylic acid Access to the parent acid for further derivatization.
Transesterification t-BuOK, Et₂O Tert-butyl bicyclo[1.1.0]butane-1-carboxylate Preparation of ester analogs with different steric/electronic properties. rsc.org
Reduction LiAlH₄ (inferred) (Bicyclo[1.1.0]butan-1-yl)methanol Synthesis of the primary bridgehead alcohol. nih.govrsc.org
Amidation Standard coupling from acid; or via acyl chloride Bicyclo[1.1.0]butane-1-carboxamides Access to potential covalent modifiers for biological targets. acs.orgrsc.orgrsc.org
Curtius Rearrangement From corresponding acid via acyl azide Bridgehead amine Provides access to amino-functionalized BCBs. nih.gov
Weinreb Amide Formation From ester/acid N-methoxy-N-methyl-bicyclo[1.1.0]butane-1-carboxamide Intermediate for controlled ketone synthesis. nih.gov

Rearrangement Reactions of this compound

The significant strain energy inherent in the bicyclo[1.1.0]butane core, estimated to be around 66 kcal/mol, serves as a powerful driving force for a variety of rearrangement reactions. researchgate.net These transformations often proceed through cleavage of the central C1-C3 bond, which exhibits notable p-character, allowing the molecule to participate in reactions typically associated with π-systems. researchgate.netnih.gov

Sigmatropic rearrangements are a class of pericyclic reactions where a σ-bond migrates across a conjugated system. While thermal nih.govrsc.org sigmatropic shifts are common for some systems, the study of such rearrangements in bicyclo[1.1.0]butanes is complex and often intertwined with other reaction pathways. Research on vinylcyclobutanes suggests that thermal nih.govrsc.org carbon sigmatropic rearrangements can proceed through diradical intermediates. capes.gov.br For bicyclo[1.1.0]butanes, pericyclic processes have been considered, with computational studies supporting a concerted but highly asynchronous ene-like reaction pathway with certain substrates. nih.govacs.org

A dissertation by Walczak (2009) highlighted that bicyclo[1.1.0]butanes activated by an aromatic group can undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild conditions. pitt.edu The outcomes of these reactions, whether formal ene products or intramolecular cycloaddition products, were found to be dependent on the nature of the substituents. pitt.edu While specific studies detailing the sigmatropic rearrangements of this compound are not extensively documented, the general principles of bicyclobutane reactivity suggest that such pathways could be accessible, likely competing with other strain-releasing transformations. chinesechemsoc.orgnih.gov

Carbocationic Rearrangements:

Acid-catalyzed reactions of bicyclo[1.1.0]butanes can lead to the formation of carbocationic intermediates, which are prone to rearrangement. chinesechemsoc.orgacs.org For instance, the acid-catalyzed rearrangement of some bicyclo[1.1.0]butane derivatives has been reported to yield products like 1-bromo-1-cyclobutene and cyclobutanone, indicating a complex series of events involving carbocationic species. acs.org The activation of bicyclo[1.1.0]butanes with a Lewis acid can generate an enolate-carbocation species, which then undergoes further reaction. chinesechemsoc.org In the presence of electrophiles, such as in semipinacol-type rearrangements of [3-(arylsulfonyl)bicyclo[1.1.0]butan-1-yl]alkanols, electrophilic activation with a catalytic acid promotes a strain-driven rearrangement to form spirocyclic products. nih.gov

Anionic Rearrangements:

The formation of anionic intermediates from bicyclo[1.1.0]butanes opens up another avenue for rearrangements. The generation of bicyclo[1.1.0]butyllithium species through deprotonation or metal-halogen exchange is a key strategy for functionalization. pitt.edunih.gov These anionic species can then react with various electrophiles. pitt.eduacs.org While direct studies on the anionic rearrangements of this compound are scarce, the generation of related bicyclo[1.1.0]butyl anions and their subsequent reactions have been explored. For example, lithiated 1-(arylsulfonyl)bicyclo[1.1.0]butane has been shown to react with electrophiles like ethyl chloroformate, leading to a mixture of products. nih.gov Base-catalyzed rearrangements, such as the Favorskii rearrangement in α-halogenated ketones, proceed through cyclopropanone (B1606653) intermediates, a mechanism that shares some features with the strained ring systems of bicyclobutanes. msu.edu

Organometallic Chemistry and Complexation Behavior of this compound

The interaction of this compound with transition metals is a rich area of study, leading to a variety of synthetically useful transformations. The high strain energy and the unique bonding of the bicyclobutane core make it an interesting substrate and potential ligand for transition metal catalysts.

This compound and related derivatives serve as versatile substrates in transition metal-catalyzed reactions. The central C1-C3 bond can undergo oxidative addition to a metal center, initiating a cascade of reactions.

Rhodium catalysts have been extensively used to promote the cycloisomerization and annulation reactions of bicyclo[1.1.0]butane derivatives. rsc.orgacs.org For example, rhodium(I) complexes can catalyze the rearrangement of N-allylated bicyclo[1.1.0]butylalkylamines to form pyrrolidines and azepines with high stereocontrol. rsc.org The proposed mechanism involves the oxidative addition of the Rh(I) catalyst across the central σ-bond of the bicyclobutane. rsc.org Similarly, rhodium(I)-catalyzed annulative rearrangements of bicyclo[1.1.0]butyl-substituted dihydroquinolines have been reported to produce novel bridged heterocycles. acs.org

Palladium catalysts are also effective in promoting reactions of bicyclobutanes. Palladium-catalyzed asymmetric allylic amination of vinyl-substituted bicyclobutanes has been developed to form axially chiral cyclobutylidene scaffolds. chinesechemsoc.org

Visible light-induced photocatalysis has emerged as a powerful tool for the transformation of bicyclo[1.1.0]butanes. rsc.org Single-electron transfer between a photocatalyst and a bicyclobutane can generate a bicyclo[1.1.0]butyl radical cation, which can then undergo cycloaddition reactions. rsc.orgacs.org

Transition Metal CatalystReaction TypeProduct TypeReference
Rhodium(I) ComplexesCycloisomerization/AnnulationPyrrolidines, Azepines, Bridged Heterocycles rsc.orgacs.org
Palladium(0) ComplexesAsymmetric Allylic AminationAxially Chiral Cyclobutylidenes chinesechemsoc.org
Iridium ComplexesAsymmetric Ring-OpeningEnantioenriched Trisubstituted Cyclobutanes chinesechemsoc.org
Photocatalysts (e.g., Thioxanthone)[2π + 2σ]-PhotocycloadditionFunctionalized Bicyclo[2.1.1]hexanes rsc.org

The interaction of this compound with transition metals often involves the formation of transient metal complexes as key intermediates in catalytic cycles. While the direct isolation and characterization of stable metal complexes of this specific compound are not widely reported, mechanistic studies provide strong evidence for their existence.

In rhodium-catalyzed reactions, the formation of a rhodacyclobutane intermediate via oxidative addition of the metal to the central C1-C3 bond is a commonly proposed mechanistic step. rsc.orgacs.org Density functional theory (DFT) calculations have been employed to investigate the energetics of different activation modes, including C1-C3 insertion and C-C oxidative addition, to form such intermediates. acs.org For instance, in the rhodium-catalyzed transformation of certain bicyclobutane derivatives, a C2-C3 oxidative addition was found to be more favorable. acs.org The structure of these proposed intermediates is influenced by the ligands on the metal center. rsc.org

While stable, isolable complexes of this compound are not extensively documented in the literature, the field of (aza)bicyclo[1.1.0]butyl organometallics is an active area of research, focusing on the synthetic applications of metalated bicyclobutanes. nih.gov

Theoretical and Computational Studies of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate

Electronic Structure and Bonding Analysis of the Bicyclo[1.1.0]butane Core

The bicyclo[1.1.0]butane (BCB) framework, the core of ethyl bicyclo[1.1.0]butane-1-carboxylate, is one of the most strained yet isolable carbocyclic systems in organic chemistry. rsc.orgnih.gov Its unique geometry and high reactivity are direct consequences of its electronic structure, which has been a subject of extensive theoretical investigation. The molecule adopts a "butterfly" conformation, where the two fused cyclopropane (B1198618) rings are bent at a 120–125° interflap angle. rsc.orgnih.gov This severe distortion from typical tetrahedral geometries results in unusual bonding characteristics, particularly in the central carbon-carbon bond.

The defining feature of the bicyclo[1.1.0]butane skeleton is its exceptionally high strain energy. Computational and experimental studies have quantified this value to be approximately 64–67 kcal/mol (around 267 kJ/mol). rsc.orgrsc.orgdiva-portal.org This energy is significantly greater than the sum of two individual cyclopropane rings, a fact attributed to the severe angle strain (Baeyer strain) and the 1,3-carbon–carbon non-bonded repulsive interactions across the bridgehead atoms. rsc.org

A critical aspect of the BCB core's electronic structure is the nature of the central C1–C3 bond. Due to the geometric constraints of the fused rings, the orbitals forming this bond cannot achieve effective head-on overlap. Instead, they form "bent bonds," where the electron density is concentrated outside the direct line between the two nuclei. researchgate.net This bond is characterized by having almost entirely p-character, which confers significant π-like reactivity. nih.govnih.govchemrxiv.org This feature allows the central bond of the BCB scaffold to participate in reactions typically associated with alkenes, such as pericyclic processes and additions, despite being formally a sigma bond. nih.govchemrxiv.org

Table 1: Reported Strain Energy of the Bicyclo[1.1.0]butane (BCB) Core

Reported Strain Energy (kcal/mol) Reported Strain Energy (kJ/mol) Source
~64 ~267 rsc.org
64–66 Not specified rsc.org
60–68 Not specified nih.gov
66.5 Not specified mdpi.com

Natural Bond Orbital (NBO) analysis provides deeper insight into the bonding of the BCB core. NBO calculations quantify the hybridization of the atomic orbitals involved in bonding. For the central C1–C3 bond, the analysis confirms a very high degree of p-character, departing significantly from the typical sp³ hybridization of alkanes. researchgate.net For instance, NBO population analysis on a related substituted bicyclobutane showed the exocyclic hybrid orbital at the bridgehead carbon to be sp¹⁸¹, indicating more s-character pointing away from the ring system and consequently more p-character directed into the strained core. vanderbilt.edu This orbital description is consistent with the bent-bond model and explains the bond's high energy and π-like reactivity. NBO analysis also elucidates donor-acceptor interactions, revealing how the strained σ-bond can act as a donor in reactions with electrophiles. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to define and characterize chemical bonds. In the context of strained molecules like bicyclobutane, QTAIM is used to locate bond critical points (BCPs) and analyze their properties (e.g., electron density and its Laplacian) to describe the nature of the interatomic interactions. acs.orgacs.org For the strained C1–C3 bond, QTAIM analysis would characterize the path of maximum electron density between the bridgehead carbons, which is curved, providing a clear representation of the "bent bond." This methodology has been applied to investigate the bonding in transition states involving BCB derivatives, helping to elucidate the nature of bond formation and cleavage during reactions. acs.orgresearchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of chemical species by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk

For the bicyclo[1.1.0]butane core, the HOMO is associated with the central, high p-character C1–C3 bond. nih.govresearchgate.net Its high energy level makes the molecule a good electron donor, and its localization along the central bond makes this the primary site for electrophilic attack. The π-like character of this orbital facilitates interactions with the LUMOs of electrophiles and participation in concerted cycloaddition reactions. researchgate.net

The LUMO is a corresponding antibonding orbital (σ*) for the central C1–C3 bond. This orbital is the primary acceptor site for electrons from nucleophiles. Nucleophilic attack on one of the bridgehead carbons, leading to the population of this LUMO, results in the cleavage of the strained central bond in a characteristic ring-opening reaction. nih.gov The energy gap between the HOMO and LUMO is relatively small, which is consistent with the high reactivity of the molecule.

Table 2: Frontier Molecular Orbitals of the Bicyclo[1.1.0]butane Core and Predicted Reactivity

Orbital Description Primary Location Predicted Reactivity
HOMO High-energy, bent σ-bond with significant p-character Central C1–C3 bond Acts as a nucleophile/electron donor; site of electrophilic attack and participation in cycloadditions. nih.govresearchgate.net
LUMO Low-energy, antibonding σ* orbital Central C1–C3 bond Acts as an electrophile/electron acceptor; facilitates nucleophilic attack at bridgehead carbons leading to ring-opening. nih.gov

Conformational Analysis and Rotational Barriers of the Ester Moiety

While the "butterfly" conformation of the bicyclo[1.1.0]butane core is well-established, the orientation of the ethyl carboxylate substituent at the bridgehead position is also a key structural feature. The rotation around the single bond connecting the bridgehead carbon (C1) and the carbonyl carbon of the ester group is subject to specific energy barriers. These barriers arise from steric and electronic interactions between the ester moiety and the rest of the bicyclobutane skeleton.

Detailed computational studies specifically quantifying the rotational barriers for this compound are not extensively reported in the surveyed literature. However, general principles of conformational analysis can be applied. Two primary planar conformers for the ester group relative to the C1-bridgehead bond are expected: an s-trans and an s-cis conformation. The transition between these conformers would proceed through a non-planar transition state. The relative energies of these conformers and the height of the rotational barrier would be influenced by:

Steric Hindrance: Repulsion between the ethoxy group and the C-H bonds on the bicyclobutane frame.

Electronic Effects: Dipole-dipole interactions and potential orbital overlap between the ester's π-system and the strained bonds of the BCB core.

Computational methods, particularly Density Functional Theory (DFT), are ideally suited to model these rotational profiles and determine the preferred conformation and the energy required for interconversion. Such analyses are critical for understanding how the substituent's orientation might influence the stereochemical outcome of reactions.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, primarily using DFT, has become an indispensable tool for understanding the complex reaction mechanisms of strained molecules like this compound. acs.orgrsc.org These studies allow for the detailed characterization of reaction coordinates, intermediates, and, most importantly, transition states, providing a rationale for experimentally observed reactivity, regioselectivity, and stereoselectivity.

Theoretical calculations have been instrumental in mapping the potential energy surfaces for the characteristic strain-release reactions of BCBs. By locating and characterizing the transition state (TS) structures, chemists can determine activation energy barriers and gain insight into the bonding changes that occur during a reaction.

For example, in the Alder-Ene reactions of BCBs, DFT calculations identified a concerted but highly asynchronous transition state with an activation barrier of 22.5 kcal/mol. nih.gov Intrinsic Reaction Coordinate (IRC) analysis revealed a 'one step–two stage' process where C-C bond formation precedes C-H bond breaking/formation. nih.gov

In rhodium-catalyzed transformations , computational studies have compared different possible activation modes, such as C1–C3 insertion versus C2–C3 oxidative addition. acs.org Calculations showed that for a specific reaction, C2–C3 oxidative addition was more favorable. The transition state (ts5-a) for this step featured a C2-C3 bond length of 1.91 Å and Rh-C bond lengths of 2.17 and 2.38 Å. acs.org

Similarly, in photocatalytic cycloadditions , DFT calculations have been used to explain the observed regioselectivity. For the radical cation-mediated reaction with indenes, calculations showed that the attack of the radical cation at the α-carbon of the BCB has a low activation barrier of 3.2 kcal/mol, leading to a stable intermediate. rsc.org

These computational findings are crucial for rationalizing reaction outcomes and for designing new synthetic methodologies that exploit the unique reactivity of the bicyclo[1.1.0]butane core.

Table 3: Computationally Characterized Transition States for Reactions of Bicyclo[1.1.0]butane Derivatives

Reaction Type Computational Method Calculated Activation Barrier (kcal/mol) Key Transition State Features Source
Alder-Ene Reaction with Cyclopropene (B1174273) DFT 22.5 Asynchronous concerted TS; C1-C4 bond length of 1.96 Å. nih.gov
Rh-Catalyzed C1-C3 Insertion DFT 15.3 Rh-C1 and Rh-C5 distances of 2.17 Å and 2.13 Å, respectively. acs.org
Rh-Catalyzed C2-C3 Oxidative Addition DFT 24.7 (relative to catalyst-substrate complex) C2-C3 bond cleavage and Rh-C3 bond formation are synchronous; C2-C3 distance of 1.91 Å. acs.org
Radical Cation Ring-Opening DFT 3.2 Radical attack at the α-carbon of the BCB. rsc.org

Prediction of Regioselectivity, Stereoselectivity, and Kinetic Isotope Effects

Computational models are instrumental in predicting the outcomes of chemical reactions involving this compound. The inherent strain in the bicyclo[1.1.0]butane core makes it susceptible to various ring-opening reactions, and predicting the selectivity of these transformations is crucial for its synthetic application.

Regioselectivity and Stereoselectivity:

Density Functional Theory (DFT) is a primary tool for exploring the potential energy surfaces of reactions involving this ester. For instance, in cycloaddition reactions or nucleophilic attacks, DFT calculations can elucidate the transition state structures and their corresponding energies. chinesechemsoc.org The regioselectivity of a reaction, such as an attack on the C1 or C3 position of the bicyclobutane core, can be predicted by comparing the activation barriers for the different possible pathways. The lower energy pathway corresponds to the major regioisomer.

Recent studies on related bicyclo[1.1.0]butane (BCB) radical cations have shown that both charge and spin are delocalized across the bridging bond. acs.orgnih.gov For this compound, the electron-withdrawing nature of the ester group would further polarize the bicyclobutane framework, influencing the site of electrophilic or nucleophilic attack. Computational models can precisely quantify these electronic effects.

Stereoselectivity is also predictable by examining the diastereomeric transition states. For reactions creating new chiral centers, the difference in the free energy of activation (ΔG‡) between the competing transition states allows for the prediction of the diastereomeric ratio (d.r.) of the products.

Kinetic Isotope Effects (KIEs):

Theoretical calculations of KIEs are vital for understanding reaction mechanisms. By substituting an atom with its heavier isotope (e.g., ¹²C with ¹³C, or ¹H with ²H) at a specific position in the molecule, one can calculate the effect of this substitution on the reaction rate. The KIE is computed by analyzing the vibrational frequencies of the reactants and the transition state structures for both the isotopically light and heavy species. Significant KIEs are typically predicted for reactions where the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For the ring-opening of this compound, a primary ¹³C KIE would be expected for the cleavage of the central C1-C3 bond.

Computational Prediction of Spectroscopic Parameters

Computational methods allow for the accurate prediction of various spectroscopic parameters, which is invaluable for the characterization of novel or transient species and for the validation of experimental data.

Ab Initio and DFT Calculation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters is a cornerstone of computational structural elucidation. Using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework (e.g., B3LYP functional with a suitable basis set like 6-311+G(d,p)), it is possible to calculate the ¹H and ¹³C NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound.

The process involves first optimizing the molecular geometry and then performing the NMR calculation on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are crucial for assigning complex spectra, especially for the highly coupled protons within the bicyclobutane cage. bris.ac.uk

Below is an illustrative table of theoretically predicted NMR data.

AtomPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm)Predicted J-Coupling (Hz)
C1~45-55--
C3~15-25--
CH (bridgehead)-~3.0-3.5J(H,H) ~2-4
CH₂ (exo)~30-40~1.5-2.0J(gem) ~5-7
C=O~170-175--
O-CH₂~60-65~4.0-4.2J(vic) ~7
CH₃~14-16~1.2-1.4J(vic) ~7

Vibrational Frequency Analysis for IR and Raman Spectroscopy

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After a geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields the frequencies of the normal modes of vibration and their corresponding intensities for both IR and Raman activity.

For this compound, key predicted vibrational modes would include the C=O stretch of the ester group (typically a strong band around 1720-1740 cm⁻¹), C-O stretches, and the characteristic vibrations of the strained bicyclobutane ring system. The calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data, accounting for anharmonicity and basis set deficiencies.

An illustrative table of key predicted vibrational frequencies is provided below.

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR Intensity
C-H stretch (ring)~3000-3100Medium
C-H stretch (ethyl)~2900-3000Medium-Strong
C=O stretch~1735Very Strong
C-O stretch~1150-1250Strong
Ring deformation~800-1000Weak-Medium

Chiroptical Property Prediction (CD and ORD) for Enantiomers

Since this compound is chiral, its enantiomers will interact differently with plane-polarized light. Time-dependent DFT (TD-DFT) calculations are the state-of-the-art method for predicting chiroptical properties such as electronic circular dichroism (CD) and optical rotatory dispersion (ORD).

The process involves calculating the electronic excitation energies and rotatory strengths for a number of low-energy excited states. The resulting data can be used to simulate the full CD spectrum. For ORD, the specific rotation at a given wavelength (often the sodium D-line at 589 nm) is calculated based on the electronic structure. These predictions are powerful tools for assigning the absolute configuration of a chiral molecule by comparing the predicted spectrum to the experimental one. dokumen.pub

Molecular Dynamics Simulations to Explore Dynamics and Intermolecular Interactions

While quantum mechanical calculations are excellent for static properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. Using a force field parameterized for organic molecules, MD simulations can model the conformational flexibility of the ethyl ester group and its interactions with solvent molecules or other reactants on a nanosecond to microsecond timescale.

For this compound, MD simulations could be used to:

Explore the conformational landscape of the ethyl group and its influence on the reactivity of the bicyclobutane core.

Simulate the molecule in a solvent box to understand solvation effects and how solvent molecules arrange around the strained ring and the polar ester group.

Study the dynamics of its approach to a reaction partner, providing a more complete picture of the factors governing the reaction outcome.

These simulations track the positions and velocities of all atoms in the system over time by integrating Newton's equations of motion, offering a movie-like view of molecular behavior that complements the static picture from quantum chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate and Its Derivatives

Advanced Mass Spectrometry for Mechanistic Investigations and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of Ethyl bicyclo[1.1.0]butane-1-carboxylate and its derivatives. This technique is routinely employed to assess the purity of synthesized batches by separating the target compound from starting materials, byproducts, and residual solvents. The high resolution of modern capillary GC columns allows for the separation of even closely related isomers, which is critical when dealing with the potential for rearrangement products in the synthesis of strained molecules.

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. Following separation by the gas chromatograph, the molecules are ionized, and the resulting fragments are analyzed by the mass spectrometer. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for definitive identification of the compound and any impurities present.

Furthermore, GC-MS is a powerful technique for analyzing the volatile products of reactions involving bicyclo[1.1.0]butanes. For instance, in thermal or photochemical reactions, the strained ring can open to form various isomers or adducts. GC-MS can be used to identify these products, providing valuable mechanistic insights into the reactivity of the bicyclo[1.1.0]butane core. The derivatization of less volatile products into more volatile species, such as trimethylsilyl (B98337) (TMS) derivatives, can also be employed to expand the range of compounds amenable to GC-MS analysis. mdpi.com

A summary of typical GC-MS applications for this compound is presented in the table below.

Application Description Typical Observations
Purity Assessment Separation and identification of the main compound from impurities.A major peak corresponding to this compound with minor peaks for impurities.
Reaction Monitoring Tracking the consumption of starting materials and formation of products over time.Decrease in the peak area of reactants and increase in the peak area of the product.
Byproduct Analysis Identification of side products formed during synthesis.Peaks corresponding to isomers, unreacted intermediates, or decomposition products.
Analysis of Volatile Products Characterization of volatile compounds formed from thermal or photochemical reactions.Identification of ring-opened isomers such as substituted cyclobutenes or butadienes.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Strain Assessment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound and offers insights into the significant ring strain of the bicyclobutane core.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester functional group, typically found in the region of 1700-1730 cm⁻¹. The exact position of this band can be influenced by the strain of the adjacent ring system. Additionally, C-H stretching vibrations of the ethyl group and the bicyclobutane skeleton are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations of the ester group appear in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The highly symmetric C-C bonds of the bicyclobutane cage, which may be weak or inactive in the IR spectrum, can give rise to distinct Raman signals. The vibrational frequencies associated with the bicyclobutane skeleton are particularly sensitive to the high degree of ring strain. Theoretical calculations and experimental studies on the parent bicyclo[1.1.0]butane have shown that the vibrational modes are consistent with a C₂ᵥ symmetry and a significant dihedral angle between the two fused rings. ibm.comscispace.com The strain energy of the bicyclo[1.1.0]butane system is estimated to be around 64-66 kcal/mol. wikipedia.org

The combination of IR and Raman spectroscopy allows for a comprehensive assignment of the fundamental vibrational frequencies, confirming the presence of the key functional groups and providing a qualitative assessment of the strained ring system. researchgate.net

A table summarizing key vibrational frequencies is provided below.

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
C=O Stretch (Ester)1700 - 1730IR
C-H Stretch (Alkyl)2850 - 3000IR, Raman
C-O Stretch (Ester)1100 - 1300IR
Bicyclobutane Ring ModesVariesRaman

X-ray Crystallography of this compound and Its Crystalline Derivatives

While obtaining a single crystal of the liquid this compound suitable for X-ray diffraction can be challenging, the analysis of its crystalline derivatives provides invaluable, high-resolution structural information.

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a molecule. For derivatives of this compound, this technique can definitively confirm the "butterfly" geometry of the bicyclo[1.1.0]butane core. rsc.org Key structural parameters, such as the length of the central C1-C3 bond and the side C-C bonds, as well as the inter-plane angle between the two fused cyclopropane (B1198618) rings, can be measured with high accuracy. Studies on related bicyclo[1.1.0]butanone derivatives have revealed a long transannular bond of 1.69 Å, which is significantly different from the parent bicyclo[1.1.0]butane skeleton. acs.org The bond lengths and angles within the ethyl carboxylate group can also be precisely determined. This data is crucial for understanding the effects of strain on the molecular geometry and for validating theoretical models.

For chiral derivatives of this compound, X-ray crystallography is the gold standard for determining the absolute configuration of a single enantiomer. By using anomalous dispersion effects, the absolute spatial arrangement of the atoms can be established, providing an unambiguous assignment of the R or S configuration at the stereocenters. This is of paramount importance in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of a molecule can be highly dependent on its stereochemistry.

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is determined by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable). X-ray diffraction analysis reveals these packing arrangements and the specific intermolecular contacts. Understanding these interactions is important for predicting and controlling the physical properties of the solid-state material, such as melting point, solubility, and crystal morphology.

A representative table of crystallographic data for a hypothetical crystalline derivative is shown below.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.854
b (Å)10.231
c (Å)12.543
α (°)90
β (°)90
γ (°)90
Z4

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Stereochemistry Determination

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying chiral molecules like the enantiomers of substituted bicyclo[1.1.0]butanes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for chiral compounds. For a chiral derivative of this compound, the CD spectrum will show positive or negative peaks (Cotton effects) in the regions where the molecule absorbs UV-Vis light. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the molecule. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations, the absolute stereochemistry can often be determined. nih.gov Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample, allowing for the determination of enantiomeric purity.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. bath.ac.uk A chiral molecule will rotate the plane of polarized light, and the magnitude and direction of this rotation vary with the wavelength of the light. The resulting ORD curve can also be used to determine the absolute configuration of a chiral molecule, often in conjunction with CD spectroscopy.

These chiroptical techniques are particularly valuable for the analysis of chiral bicyclo[1.1.0]butane derivatives in solution and can provide crucial information that is complementary to solid-state X-ray crystallography data.

Technique Principle Information Obtained
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light. libretexts.orgAbsolute configuration, enantiomeric purity, conformational information.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with wavelength. bath.ac.ukAbsolute configuration, confirmation of chirality.

Applications of Ethyl Bicyclo 1.1.0 Butane 1 Carboxylate in Complex Organic Synthesis

Strategic Building Block for the Construction of Natural Product Cores

The unique geometry and high strain energy (approximately 64–66 kcal/mol) of the bicyclo[1.1.0]butane scaffold make it an ideal precursor for the rapid assembly of complex core structures found in natural products. nih.govresearchgate.netchemrxiv.org The ethyl carboxylate group not only modulates the reactivity of the BCB core but also provides a functional handle for further elaboration.

Incorporation into Polycyclic and Bridged Ring Systems

Ethyl bicyclo[1.1.0]butane-1-carboxylate and its derivatives are powerful reagents for forging intricate polycyclic and bridged ring systems, which are common motifs in architecturally complex natural products. nih.govbeilstein-journals.org The strain-release-driven reactivity of the BCB core allows for its participation in cycloaddition reactions to form larger, more complex ring systems in a single step.

Transition metal catalysis, particularly with rhodium, has enabled the use of BCB-derived intermediates in intramolecular [3+2] dipolar cycloadditions. This strategy provides an efficient pathway to various functionalized and synthetically challenging bridged medium-sized ring systems, such as bicyclo[5.2.2], bicyclo[4.2.2], and bicyclo[3.2.2] frameworks. nih.gov Similarly, type II [5+2] cycloadditions have been developed to construct highly functionalized bridged bicyclo[4.3.1], bicyclo[4.4.1], and other bicyclo[m.n.1] systems. nih.gov These methods are highly valuable as they offer direct access to the core structures of many natural products. nih.govacs.org

The table below summarizes representative transformations of BCBs into bridged systems.

Reaction TypeCatalyst/ConditionsResulting SystemRef
Intramolecular [3+2] CycloadditionRhodium catalystBridged bicyclo[m.n.2] rings nih.gov
Type II [5+2] CycloadditionBase-promoted, heatBridged bicyclo[m.n.1] rings nih.gov
C–H Bond Insertion CascadeMetal carbeneBridged polycycles beilstein-journals.org
[2π + 2σ] CycloadditionPhotoredox catalysisBridged bicyclic structures acs.orgresearchgate.net

Stereochemical Control and Diversity via Bicyclobutane Transformations

A key advantage of using this compound in synthesis is the high degree of stereochemical control achievable during its transformations. The rigid, well-defined structure of the bicyclobutane cage allows for predictable facial selectivity in addition reactions. The stereochemical outcome of nucleophilic additions to the central bond is often dependent on the nature of the electron-withdrawing group (EWG) at the bridgehead and the reaction conditions, allowing for tunable diastereoselectivity. rsc.org

Recent advances have demonstrated highly diastereoselective methods for synthesizing polysubstituted bicyclobutanes, which can then be elaborated into stereochemically defined acyclic or cyclic products. nih.govacs.org For instance, the diastereoselective carbometalation of cyclopropenes followed by cyclization furnishes BCBs with multiple, well-defined stereocenters, including quaternary ones. nih.govacs.org Furthermore, visible-light-driven [2π + 2σ] photocycloadditions between olefins and BCBs proceed with excellent stereochemical control. rsc.org In silver-catalyzed C(sp²)–H cyclobutylation reactions, diastereoselectivity is effectively controlled by hydrogen bond interactions and steric repulsions during the nucleophilic attack step. rsc.org These methods provide powerful tools for generating molecular diversity with precise control over the three-dimensional arrangement of atoms.

Precursor for Advanced Molecular Frameworks and Bioactive Molecule Scaffolds

The high Fsp³ (fraction of sp³-hybridized carbons) character of cyclobutane (B1203170) derivatives makes them attractive as bioisosteres for flat aromatic rings in medicinal chemistry. nih.govd-nb.inforesearchgate.net this compound serves as a versatile precursor for these and other advanced molecular frameworks, enabling the synthesis of novel three-dimensional structures.

Synthesis of Novel Skeletal Architectures with Defined Stereochemistry

The cleavage of the central C-C bond in BCBs provides a powerful entry point to a variety of substituted cyclobutane frameworks. A notable strategy involves merging the C-C scission of BCBs with ruthenium-catalyzed remote C-H functionalization of heteroarenes. nih.govd-nb.inforesearchgate.net This approach allows for the rapid synthesis of versatile tri- and tetrasubstituted cyclobutanes with high chemo- and site-selectivity under mild conditions. d-nb.info

The reaction of this compound derivatives with various partners can lead to diverse and complex scaffolds. For example, Lewis acid-catalyzed reactions with quinones can produce highly substituted bicyclo[2.1.1]hexanes, while annulations with indolyl alcohols can yield indole-fused bicyclo[3.1.1]heptanes. researchgate.net These transformations highlight the role of BCBs as building blocks for creating unique, sp³-rich molecular architectures with precisely controlled stereochemistry. nih.gov

Generation of Strained and Annulated Ring Systems

The inherent strain within this compound can be strategically channeled to construct other strained and annulated ring systems. The olefinic character of the bridgehead bond allows BCBs to be elaborated into a variety of other ring systems through pericyclic reactions. rsc.orgacs.org For example, highly stereoselective Alder-ene reactions of BCBs with in situ-generated cyclopropenes or arynes produce cyclopropyl- and aryl-substituted cyclobutenes, respectively. acs.org

Furthermore, the functionalization of BCBs can lead to the formation of spirocyclic systems, which are of significant interest in medicinal chemistry. Scandium-catalyzed spirocyclization of BCBs with azomethine imines provides a platform for synthesizing previously inaccessible 6,7-diazaspiro[3.4]octanes. researchgate.net Intramolecular SN2 displacement reactions of suitably functionalized BCBs have also been used to construct scaffolds with even greater ring strain than the starting material. nih.gov

Role in Cascade and Domino Reactions for Step-Economical Synthesis

Rhodium-catalyzed cascade reactions involving BCB-derived intermediates can generate complex bridged polycyclic systems from simple acyclic precursors in a single step with high chemo-, regio-, and diastereoselectivity. nih.gov Another powerful strategy involves leveraging C-H bond insertion by carbenes to initiate cascade reactions that construct bridged polycycles. beilstein-journals.org For instance, a gold carbene can trigger an alkyne cascade to generate complex bridged polycyclic products from simple diyne precursors. beilstein-journals.org

Bicyclo[1.1.0]butanes activated by an aromatic group can also undergo highly chemo- and diastereoselective intramolecular pericyclic reactions under mild thermal conditions. pitt.edu Depending on the tethered unsaturated partner, these reactions can proceed as formal ene reactions or intramolecular cycloadditions, demonstrating the versatility of the BCB core in orchestrating complex, multi-bond-forming events. pitt.edu

The table below highlights key cascade reactions involving BCBs.

Reaction TypeKey IntermediateResulting ArchitectureRef
Rhodium-Catalyzed CascadeVinyl-carbenoidBridged Medium-Sized Polycycles nih.gov
Gold-Catalyzed Alkyne CascadeGold CarbeneRing-Fused Bridged Bicycles beilstein-journals.org
Thermal Intramolecular Ene ReactionN-allyl Amide Tethered BCBCyclopropyl-Substituted Cyclobutenes acs.orgpitt.edu
Thermal Intramolecular CycloadditionCinnamyl Amide Tethered BCBPolycyclic Systems pitt.edu

Synthesis of Spiro and Bridged Ring Systems through Ring-Opening/Rearrangement Sequences

The high degree of strain in the central C1-C3 bond of the bicyclo[1.1.0]butane core makes it susceptible to cleavage, enabling transformations that lead to the formation of larger, more complex ring systems. This reactivity is a cornerstone for the synthesis of spiro and bridged cyclic compounds.

One notable application is the scandium-catalyzed spirocyclization of bicyclo[1.1.0]butanes with azomethine imines. This method provides access to previously challenging to synthesize 6,7-diazaspiro[3.4]octanes. rsc.org The reaction proceeds via a strain-release mechanism, highlighting the utility of the bicyclo[1.1.0]butane scaffold in generating spirocyclic structures. rsc.org

Furthermore, bicyclo[1.1.0]butanes, including ester-substituted derivatives like this compound, undergo cycloaddition reactions to form bridged bicyclic systems. researchgate.net For instance, the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butyl radical cations with alkenes, generated via photoredox catalysis, yields bicyclo[2.1.1]hexane derivatives. nih.govacs.org These reactions are often highly regio- and diastereoselective. nih.govacs.org Lewis acid-catalyzed cycloadditions with imines have also been employed to construct aza-bridged bicyclic structures. researchgate.net

The following table summarizes representative examples of the synthesis of bridged systems from bicyclo[1.1.0]butane derivatives.

Reactant 1 (BCB Derivative)Reactant 2 (Alkene)Catalyst/ConditionsProductYieldRef
This compound analogueStyrene[Mes₂AcrᵗBu₂]ClO₄, blue LEDsBicyclo[2.1.1]hexane derivativeHigh nih.govacs.org
This compound analogueNon-activated alkene[Mes₂AcrᵗBu₂]ClO₄, blue LEDsBicyclo[2.1.1]hexane derivativeModerate nih.govacs.org

Development of Novel Heterocyclic Systems Utilizing Bicyclo[1.1.0]butane-1-carboxylate as a Synthon

The unique reactivity of this compound and related structures has been pivotal in the discovery of new routes to heterocyclic compounds. chinesechemsoc.orgnih.gov The strain-release principle allows for the incorporation of the bicyclobutane framework into various heterocyclic scaffolds. chinesechemsoc.orgnih.gov

For example, the reaction of bicyclo[1.1.0]butanes with azomethine imines, catalyzed by scandium, directly produces 6,7-diazaspiro[3.4]octanes, a class of nitrogen-containing heterocycles. rsc.org Additionally, Lewis acid-catalyzed reactions with diaziridines can lead to the formation of fused diazabicyclo[3.1.1]heptanes through a C-C/C-N bond cross-exchange reaction. acs.org

The versatility of bicyclo[1.1.0]butanes as synthons for heterocycles is further demonstrated in their use in polar (3+X) cycloaddition reactions. chinesechemsoc.org These transformations treat the bicyclo[1.1.0]butane as a 1,3-dipolar zwitterionic synthon, which can react with various coupling partners to generate a range of pharmaceutically relevant bicyclo[n.1.1]alkanes containing heteroatoms. chinesechemsoc.org

A summary of methods for heterocyclic synthesis using bicyclo[1.1.0]butane precursors is presented below.

BCB Reaction TypeCoupling PartnerResulting HeterocycleCatalyst/ConditionsRef
SpirocyclizationAzomethine imines6,7-Diazaspiro[3.4]octanesScandium catalyst rsc.org
Ring ExpansionDiaziridinesFused diazabicyclo[3.1.1]heptanesLewis Acid acs.org
(3+2) CycloadditionN-allyl carbonates2-Azabicyclo[3.1.1]heptanesIn(OTf)₃/Iridium relay catalysis chinesechemsoc.org
(3+3) CycloadditionIndolyl methanol (B129727) derivativesIndolo-bicyclo[3.1.1]heptaneBrønsted acid chinesechemsoc.org

Application in the Construction of Molecular Probes and Mechanistic Study Tools (excluding biological probe applications)

The distinct reactivity of this compound has also been exploited in the development of tools for mechanistic studies in chemistry. The formation and reaction of bicyclo[1.1.0]butyl radical cations, for instance, have been a subject of detailed investigation. nih.govacs.org The study of these intermediates, generated through methods like photoredox catalysis, provides insight into single-electron transfer processes and the nature of strained radical cations. nih.govacs.org

The predictable manner in which the strained central bond of bicyclo[1.1.0]butanes cleaves makes them useful probes for radical reactions. The difunctionalization of the bicyclo[1.1.0]butane core through the merger of C-C bond cleavage and remote C-H activation, catalyzed by ruthenium, allows for the construction of highly substituted cyclobutanes. d-nb.infonih.gov These complex structures can serve as molecular frameworks to study reaction mechanisms and stereochemical outcomes. d-nb.infonih.gov

The synthesis of polysubstituted bicyclo[1.1.0]butanes with defined stereochemistry offers a platform to investigate the principles of stereocontrol in chemical reactions. nih.govacs.org These molecules, with their multiple stereocenters, can be used to probe the subtle steric and electronic effects that govern the course of a reaction. nih.govacs.org

Potential Applications in Materials Science and Polymer Chemistry

Monomer for Polymer Synthesis Initiated by Strain Release

The considerable strain energy of the bicyclobutane cage, estimated to be around 64 kcal/mol, makes it a prime candidate for ring-opening polymerization (ROP). researchgate.netacs.org This process is thermodynamically favored as it relieves the strain of the monomer, leading to the formation of a more stable polymer backbone.

Ethyl bicyclo[1.1.0]butane-1-carboxylate can undergo ring-opening polymerization through various mechanisms, including free-radical and anionic pathways. nih.gov The presence of the electron-withdrawing carboxylate group facilitates these polymerization processes. nih.gov In fact, early reports noted that this compound can polymerize spontaneously upon standing at room temperature. researchgate.net

Free-radical ring-opening polymerization is a common method for polymerizing BCB derivatives. The reaction is typically initiated by a radical species that attacks the strained central C1-C3 bond of the bicyclobutane ring, leading to a 1,3-diradical intermediate that propagates the polymer chain. specificpolymers.com Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been successfully applied to the methyl ester analog, mthis compound, yielding well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.net This suggests that similar control could be achieved with the ethyl ester.

Anionic polymerization of bicyclobutane carboxylates has also been demonstrated. For instance, the anionic polymerization of mthis compound initiated by tert-butyllithium (B1211817) in the presence of a bulky aluminum co-initiator has been shown to produce polymers with a high trans stereochemistry (over 90%). acs.org The stereochemistry of the resulting polymer can significantly influence its properties, such as solubility and crystallinity. researchgate.net

Table 1: Polymerization Methods for Bicyclobutane Carboxylates

Polymerization Method Initiator/Catalyst Key Features Resulting Polymer Characteristics
Spontaneous Polymerization Thermal Occurs at room temperature Uncontrolled polymerization
Free-Radical Polymerization Radical Initiators (e.g., AIBN) Effective for BCBs with electron-withdrawing groups Can lead to cross-linked or branched polymers
Atom Transfer Radical Polymerization (ATRP) Transition Metal Complex/Alkyl Halide Controlled/"living" polymerization Well-defined architecture, narrow molecular weight distribution
Anionic Polymerization Organolithium reagents (e.g., t-BuLi) Can produce stereoregular polymers High trans content, potential for controlled synthesis

Copolymerization of this compound with conventional vinyl monomers presents a viable strategy for creating polymers with tailored properties. Bicyclobutane derivatives have been shown to copolymerize with other vinyl monomers, exhibiting reactivities comparable to their vinyl counterparts. nih.gov

A notable study on the copolymerization of mthis compound (MBC) with methyl methacrylate (B99206) (PMMA) demonstrated that even a small incorporation of the bicyclobutane monomer (5-20%) can significantly alter the thermal properties of the resulting copolymer. researchgate.net Specifically, the degradation temperature of the copolymer increased, while the glass transition temperature decreased with higher MBC content. researchgate.net This research highlights the potential to fine-tune the thermal characteristics of widely used polymers like PMMA by introducing strained bicyclobutane units. Similar strategies could be employed with this compound to modify the properties of various other polymers.

Incorporation into Advanced Materials for Tunable Mechanical and Optical Properties

The strain-release characteristic of the bicyclobutane unit is a key feature that can be exploited to design advanced materials with responsive and tunable properties.

The incorporation of bicyclobutane units into a polymer network can introduce stress-responsive cross-links. These units can act as "mechanophores," which are molecular units that undergo a chemical transformation in response to mechanical force. When a polymer chain containing a bicyclobutane unit is subjected to mechanical stress, the force can be channeled to the strained C1-C3 bond, leading to its cleavage. This ring-opening can result in the formation of new chemical functionalities or a change in the polymer network structure, thereby altering the material's mechanical properties. This concept forms the basis for creating self-healing or stress-strengthening materials.

From an optical perspective, the electronic structure of bicyclobutanes is distinct from that of their unstrained counterparts. Studies on methyl 3-methyl-bicyclo[1.1.0]butane-1-carboxylate have shown a significant increase in the extinction coefficient in its UV spectrum compared to a similar cyclopropane (B1198618) carboxylate, suggesting an interaction of the strained ring bonds with the carbonyl group's electronic transitions. acs.org This suggests that incorporating this compound into polymers could be a strategy for tuning their optical properties, such as refractive index and UV absorption characteristics.

Development of Photoresponsive and Mechanically Responsive Materials Based on Bicyclobutane Strain Release

The development of "smart" materials that respond to external stimuli is a major focus of modern materials science. The strain-release chemistry of bicyclobutanes makes them excellent candidates for creating photoresponsive and mechanically responsive materials.

The photochemical ring-opening of bicyclobutanes can be triggered by light, leading to the formation of new chemical species and a corresponding change in the material's properties. specificpolymers.comacs.org This can be harnessed to create photoresponsive polymers where, for example, light exposure could alter the material's color (photochromism), solubility, or surface properties. specificpolymers.comrsc.org For instance, the photocatalytic oxidative activation of bicyclobutanes has been shown to facilitate cycloaddition reactions, a process that could be integrated into a polymer system to induce structural changes upon irradiation. nih.gov

As previously mentioned, the mechanical activation of bicyclobutane units (mechanophores) within a polymer matrix is a promising route to mechanically responsive materials. The force-induced ring-opening can lead to a visible response, such as a change in color (mechanochromism), or a change in the material's mechanical integrity. This principle can be applied to develop materials that can signal damage or even self-repair in response to mechanical stress. While direct examples using this compound are still emerging, the fundamental principles of bicyclobutane mechanochemistry strongly support its potential in this area.

Exploration in Self-Healing Materials Systems through Controlled Ring Opening

The significant inherent strain energy of the bicyclo[1.1.0]butane (BCB) framework, estimated to be around 64-66 kcal/mol, makes it a compelling candidate for the development of advanced functional polymers. nih.gov This high degree of ring strain is the driving force for a variety of strain-releasing reactions, most notably ring-opening polymerization (ROP), which transforms the compact bicyclic monomer into a linear polymer chain. rsc.orgyoutube.com The controlled initiation of this polymerization is a key area of research for creating novel materials, including those with self-healing capabilities. google.comdiva-portal.org

The exploration of this compound and related BCB derivatives in materials science is largely centered on harnessing the energy released during the cleavage of the central, highly strained C1-C3 bond. acs.org This process can be initiated through several methods, including thermal, photochemical, anionic, or radical pathways, to produce poly(cyclobutane)s. rsc.orgnottingham.ac.uk In fact, early reports on this compound noted that the compound was prone to spontaneous polymerization at room temperature, a direct consequence of its high intrinsic strain. rsc.org

Modern polymer synthesis techniques have enabled more precise control over this process. For instance, light-controlled radical ring-opening polymerization of BCB monomers has been achieved using methods like photoinduced electron/energy transfer reversible addition-fragmentation chain transfer (PET-RAFT) polymerization. nottingham.ac.uk This allows for the creation of well-defined polymers with predictable molecular weights and the ability to form complex block copolymers. nottingham.ac.uk

The concept of self-healing materials often relies on the incorporation of "mechanophores"—molecular units that are specifically designed to undergo a productive chemical reaction in response to mechanical force. acs.org When a material containing mechanophores is stressed or cracked, the localized force triggers the mechanophore to react, often by breaking a specific bond, which in turn initiates a healing process, such as forming new polymer chains to mend the damage. acs.org

The bicyclo[1.1.0]butane unit is a prime candidate for functioning as a mechanophore. The central bond is susceptible to cleavage under mechanical stress, which can initiate a localized ring-opening polymerization at the site of damage. This mechanochemical transduction would allow a polymer matrix embedded with this compound units to autonomously repair itself. A crack propagating through the material would provide the necessary mechanical energy to open the strained rings of nearby monomer units, triggering a polymerization cascade that fills the void and restores structural integrity. The potential for using bicyclobutanes in the creation of such stimuli-responsive and self-healing materials has been noted in materials science research. google.com

The table below summarizes research findings on the polymerization of bicyclobutane derivatives, highlighting the potential for controlled ring-opening in material applications.

Initiation Method Monomer Type Key Findings & Relevance to Self-Healing
Spontaneous/Thermal This compoundEarly observations showed spontaneous polymerization at room temperature, demonstrating the high reactivity driven by ring strain. rsc.org This suggests a low activation energy for ring-opening.
Anionic Polymerization Mthis compoundCan produce polymers with high trans-conformation ratios. rsc.org Control over stereochemistry is crucial for material properties. The process can be sensitive to side reactions. rsc.org
Free-Radical Polymerization 1-BicyclobutanecarbonitrilesDemonstrates that BCBs can be polymerized via radical mechanisms, which are common in industrial polymer synthesis. acs.org
Photochemical ROP (PET-RAFT) Bicyclo[1.1.0]butane-derived monomersEnables spatiotemporal control over the polymerization process using light. nottingham.ac.uk This offers a pathway to creating materials where healing can be triggered on demand.
Mechanochemical Activation Bicyclo[1.1.0]butane (as a mechanophore)Theoretical concept where mechanical force from damage triggers ring-opening and polymerization. acs.org This is the core principle for its use in autonomous self-healing systems.

The conversion of a highly strained, small molecule like this compound into a stable, long-chain polymer through controlled ring-opening presents a promising strategy for designing the next generation of smart materials with extended lifespans and enhanced durability.

Q & A

Q. What are the most reliable synthetic routes for Ethyl bicyclo[1.1.0]butane-1-carboxylate, and how do reaction conditions influence yield?

The compound is commonly synthesized via lithiation of bicyclo[1.1.0]butane precursors followed by carboxylation with methyl chloroformate. For example, treatment of bicyclo[1.1.0]butane derivatives with MeLi and t-BuLi at low temperatures (-50°C) generates a reactive intermediate, which reacts with methyl chloroformate to yield the ester (25% yield after distillation) . Optimization involves controlling stoichiometry, temperature, and solvent (e.g., Et₂O or pentane). Alternative methods include palladium-catalyzed cross-coupling for late-stage functionalization of pre-formed bicyclo[1.1.0]butanes (BCBs), enabling diversification of bridgehead substituents .

Q. How can the bicyclic structure of this compound be confirmed experimentally?

Structural confirmation relies on 1H NMR and IR spectroscopy . Key NMR signals include characteristic cyclopropane proton resonances (δ ~0.8–2.2 ppm) and ester carbonyl peaks (δ ~3.3–3.4 ppm for methoxy groups) . IR spectra show ester C=O stretches near 1700 cm⁻¹ and cyclopropane ring vibrations at ~1438–1368 cm⁻¹ . High-resolution mass spectrometry (HRMS) further validates molecular weight (e.g., [M+H]+ calc. 170.16 g/mol) . X-ray crystallography or computational modeling (e.g., InChI key analysis) may resolve stereochemical ambiguities .

Q. What are the thermodynamic properties of bicyclo[1.1.0]butane derivatives, and how do they affect reactivity?

The bicyclo[1.1.0]butane scaffold exhibits high ring strain (~70 kcal/mol), driving "strain-release" reactions. Thermochemical data (e.g., ΔrH° = 59.0 kJ/mol for BCB ring-opening) highlight its propensity for [2π+2σ] cycloadditions or radical insertions . Strain energy is quantified via computational methods (e.g., DFT) or calorimetry, guiding reaction design for controlled release .

Advanced Research Questions

Q. How do substituents at the bridgehead position influence the reactivity of this compound in cycloaddition reactions?

Substituents (e.g., methyl, aryl, or electron-withdrawing groups) modulate electronic and steric effects. For instance, methyl groups at C1 direct ring-opening pathways by stabilizing transition states through hyperconjugation . Palladium-catalyzed cross-coupling enables functionalization of bridgehead positions, yielding 1,3-disubstituted BCBs for applications in drug discovery (e.g., strained bioisosteres) . Mechanistic studies using kinetic isotope effects (KIEs) or radical trapping agents (e.g., TEMPO) reveal substituent-dependent regioselectivity .

Q. What methodologies enable the integration of bicyclo[1.1.0]butanes into photoredox-catalyzed amidyl radical insertion reactions?

Photoredox catalysis (e.g., Ir(III) or Ru(II) complexes) generates amidyl radicals from amides under visible light. These radicals undergo strain-release insertion into BCBs, forming substituted bicyclo[2.1.1]hexanes. Key parameters include solvent polarity (MeCN or DMF), light wavelength (450 nm), and redox potentials of the catalyst (e.g., E1/2 = +0.8 V vs. SCE for Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) . Substrate scope studies show tolerance for aryl, alkyl, and heterocyclic amides (yields: 60–85%) .

Q. How can this compound serve as a precursor for enantioselective synthesis of bicyclo[2.1.1]hexanes?

Asymmetric [2π+2σ] cycloadditions using chiral palladium catalysts (e.g., Pd(OAc)₂ with (R)-BINAP) convert BCBs into enantioenriched bicyclo[2.1.1]hexanes. The reaction proceeds via σ-bond nucleopalladation, where the catalyst stabilizes a strained intermediate, enabling stereocontrol (up to 95% ee) . Computational studies (DFT) map transition states to rationalize enantioselectivity and guide ligand design .

Methodological Considerations

Q. What analytical techniques resolve contradictions in reported synthetic yields for bicyclo[1.1.0]butane derivatives?

Discrepancies arise from variations in starting material purity, reaction scaling, or workup protocols. Rigorous reproducibility checks include:

  • GC-MS to monitor intermediate formation .
  • Column chromatography with standardized eluent systems (e.g., Et₂O/pentane gradients) .
  • Control experiments (e.g., isotopic labeling) to confirm mechanistic pathways .

Q. How can researchers design experiments to differentiate between competing reaction mechanisms (e.g., radical vs. polar pathways)?

  • Radical trapping : Add TEMPO or BHT to quench radical intermediates; observe yield suppression .
  • Kinetic studies : Measure rate dependence on initiator concentration (e.g., AIBN for radical chains) .
  • Electrochemical analysis : Correlate substrate oxidation potentials (Epa) with reactivity in photoredox systems .

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